molecular formula C18H17BrN4O3 B1683790 Crolibulin CAS No. 1000852-17-4

Crolibulin

Cat. No.: B1683790
CAS No.: 1000852-17-4
M. Wt: 417.3 g/mol
InChI Key: JXONINOYTKKXQQ-CQSZACIVSA-N
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Description

Crolibulin is a small molecule tubulin polymerization inhibitor with potential antineoplastic activity. It is known to interact with the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. This compound has shown promise in preclinical and clinical studies for its anti-cancer properties, particularly in targeting solid tumors and anaplastic thyroid cancer .

Safety and Hazards

Safety measures for handling crolibulin include wearing safety goggles with side-shields, protective gloves, and impervious clothing. It’s also recommended to use a suitable respirator and to keep the product away from drains, water courses, or the soil .

Future Directions

Crolibulin, a synthetic chromene derivative, is undergoing a phase II clinical trial at the National Carcinoma Institute (NCI) for anaplastic thyroid cancer . Efforts have been made to design novel analogues based on the this compound scaffold .

Mechanism of Action

Target of Action

Crolibulin primarily targets the protein tubulin . Tubulin is a major component of the eukaryotic cytoskeleton, which is involved in cellular motility, intracellular transport, cell structure, and maintenance of cell structure . Most importantly, tubulin is responsible for the separation of chromosomes during mitosis , making it an important target for anti-cancer therapies.

Mode of Action

This compound is a microtubule inhibitor . It binds to the colchicine binding site on tubulin , which disrupts the normal function of microtubules. This disruption leads to the destabilization of spindles and induces apoptosis , resulting in the disruption of neovascular endothelial cells and a decrease in blood flow to the tumor .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule assembly pathway . By inhibiting tubulin, this compound disrupts the formation and function of microtubules, which are essential for cell division and other cellular processes . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .

Pharmacokinetics

In a multisite phase 1 clinical study of this compound, treatment-induced changes in tumor perfusion and water diffusivity were measured using dynamic contrast-enhanced mri . The study found a strong correlation between higher plasma drug Cmax and a linear combination of reduction in tumor fraction with AUC90s > 15.8 mM s, and increase in tumor fraction with ve < 0.3 . A higher plasma drug AUC was correlated with a linear combination of increase in tumor fraction with ADC < 1.1 × 10−3 mm2/s, and increase in tumor fraction with ve < 0.3 . These findings suggest that this compound may cause cell swelling and decreased tumor perfusion 2–3 days post-treatment .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . By disrupting the function of microtubules, this compound can cause cell cycle arrest and trigger programmed cell death . This can lead to a decrease in tumor size and potentially slow the progression of the disease .

Preparation Methods

Crolibulin, also known as EPC2407, can be synthesized through a multi-step process. The synthetic route typically involves the preparation of intermediate compounds, followed by their cyclization and functionalization to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations .

Chemical Reactions Analysis

Crolibulin undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the this compound molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups, to amines.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to create analogs of this compound with different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Properties

IUPAC Name

(4R)-2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O3/c1-24-13-6-8(5-11(19)17(13)25-2)14-9-3-4-12(21)15(22)16(9)26-18(23)10(14)7-20/h3-6,14H,21-23H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXONINOYTKKXQQ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)[C@@H]2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10142925
Record name Crolibulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10142925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The molecule has been shown to induce tumor cell apoptosis and selectively inhibit growth of proliferating cell lines, including multi-drug resistant cell lines.
Record name EPC2407
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05189
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1000852-17-4
Record name Crolibulin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000852174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crolibulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12925
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Crolibulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10142925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CROLIBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ENT43KY91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a mixture of 5-bromoveratraldehyde (980 mg, 4.0 mmol) and malononitrile (246 mg, 4.0 mmol) in ethanol (10 mL) was added piperidine (0.4 mL) and 2,3-diaminophenol (496 mg, 4.0 mmol). The mixture was stirred at room temperature under argon for 2 h then diluted with water (20 mL). The precipitate was filtered to yield brown solid, yielding 1.367 g (85%) of the title compound. 1H NMR (CD3OD): 6.25 (s, 1H), 6.18 25 (s, 1H), 6.34 (d, J=7.8, 1H), 6.10 (d, J=7.8, 1H), 4.43 (s, 1H), 3.68 (s, 3H), 3.64 (s, 3H).
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
246 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
496 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
85%

Synthesis routes and methods II

Procedure details

A suspension of 3-bromo-4,5-dimethoxybenzaldehyde (1500 g, 6.12 moles, 1.1 eq) and malononitrile (404 g, 6.12 moles, 1.1 eq) in ethanol 99% (12 L, 7 volumes) was stirred at room temperature under N2(g). Dimethylisopropylamine (339 mL, 2.78 moles, 0.5 eq) was added slowly (which caused an exotherm from about 14° C. to about 26° C.) and the reaction mixture was stirred at room temperature for about 2 h under N2(g). The yellow thick suspension was analyzed by HPLC to monitor the appearance of the Knoevenagel intermediate and the disappearance of the aldehyde. 2,3-Diaminophenol (690.66 g, 5.56 moles, 1 eq) was added and the reaction mixture was stirred at room temperature overnight. The resulting beige-brown suspension was filtered and the cake was washed with cold CH2Cl2 (3000 mL). The solids were dried under vacuum to give 2,7,8-triamino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromene (1.9 kg, 82% yield). 1H NMR (300 MHz) (DMSO-d6, ppm): 3.71 (s, 3H), 3.82 (s, 3H), 4.43 (s, 2H), 4.56 (s, 1H), 4.70 (s, 2H), 6.09 (d, J=8 Hz, 1H), 6.26 (d, J=8 Hz, 1H), 6.76 (s, 2H), 6.78 (d, J=2 Hz, 1H), 6.90 (d, J=2 Hz, 1H).
Quantity
1500 g
Type
reactant
Reaction Step One
Quantity
404 g
Type
reactant
Reaction Step One
Quantity
12 L
Type
solvent
Reaction Step One
Quantity
339 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
690.66 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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